molecular formula C4H3ClN2 B074176 3-Chloropyridazine CAS No. 1120-95-2

3-Chloropyridazine

Cat. No.: B074176
CAS No.: 1120-95-2
M. Wt: 114.53 g/mol
InChI Key: IBWYHNOFSKJKKY-UHFFFAOYSA-N
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Description

3-Chloropyridazine is an organic compound with the chemical formula C₄H₃ClN₂. It features a pyridazine ring, where a chlorine atom substitutes one of the hydrogen atoms at the third position. This compound is notable for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyridazine can be synthesized through several methods. One common approach involves the chlorination of pyridazine. This process typically uses chlorine gas or chlorinating agents such as phosphorus pentachloride (PCl₅) under controlled conditions to achieve the substitution at the third position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process is optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloropyridazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in developing new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

3-Chloropyridazine can be compared with other chlorinated pyridazines and related heterocyclic compounds:

    Similar Compounds: 3-Bromopyridazine, 3-Iodopyridazine, and 3-Fluoropyridazine.

    Uniqueness: The chlorine atom in this compound provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

3-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWYHNOFSKJKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460767
Record name 3-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-95-2
Record name 3-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Chloropyridazine?

A1: The molecular formula of this compound is C4H3ClN2, and its molecular weight is 114.55 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. [, , , ] These techniques provide insights into the compound's functional groups, electronic transitions, and proton/carbon environments. [, , , ] For example, IR spectroscopy confirms the presence of specific functional groups like C-Cl and C=N bonds. [, , , ]

Q3: How does the chlorine atom in this compound influence its reactivity?

A3: The chlorine atom at the 3-position of the pyridazine ring acts as a good leaving group, making this compound susceptible to nucleophilic substitution reactions. [, , , , ] This reactivity allows for the introduction of diverse substituents at this position, leading to a wide range of pyridazine derivatives. [, , , , ]

Q4: What are some common reactions involving this compound as a starting material?

A4: this compound serves as a versatile starting material for synthesizing various heterocyclic compounds. Some common reactions include:

  • Nucleophilic Substitution: Reaction with nucleophiles like amines, alkoxides, and thiols to replace the chlorine atom with the desired group. [, , , , ] This reaction is widely utilized to synthesize a variety of 3-substituted pyridazine derivatives. [, , , , ]
  • Suzuki Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst to form a carbon-carbon bond, allowing for the introduction of aryl groups at the 3-position. []
  • Hydrazinolysis: Reaction with hydrazine to yield 3-hydrazinopyridazine, which can be further utilized to synthesize other heterocyclic systems. [, , , , , ]

Q5: Can you provide an example of a specific reaction where this compound is used to synthesize a biologically active compound?

A5: One example is the synthesis of 6-allylthio-3-aminopyridazine derivatives, potential anticancer agents. [] The synthesis involves reacting 3,6-dichloropyridazine with allylmercaptan to introduce the allylthio group, followed by amination at the 3-position using various heteroamines. []

Q6: What are the main applications of this compound and its derivatives?

A6: this compound derivatives exhibit diverse biological activities, making them attractive targets for pharmaceutical development. They have shown potential as:

  • Antidepressants: Certain 3-aminopyridazine derivatives, structurally similar to minaprine, exhibit antidepressant activity by influencing cholinergic neurotransmission. [, ]
  • Anticancer Agents: 6-Allylthio-3-aminopyridazine derivatives have shown promising anti-proliferative effects against MCF-7 human breast cancer cells. []
  • Antimicrobial Agents: Various pyridazin-3(2H)-ones, 3-chloropyridazines, and pyridazin-3(2H)-thiones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Interleukin-1β Converting Enzyme (ICE) Inhibitors: Some 3-chloropyridazines act as irreversible inactivators of ICE, potentially offering therapeutic benefits in inflammatory diseases and conditions involving dysregulated apoptosis. []

Q7: How do the substituents on the pyridazine ring affect the biological activity of this compound derivatives?

A7: The nature and position of substituents on the pyridazine ring significantly influence the biological activity of this compound derivatives. This structure-activity relationship (SAR) is crucial for designing compounds with improved potency, selectivity, and pharmacological properties. [, , , ]

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